4-Acetylpyridine oxime

Organophosphorus Chemistry Stability Studies Kinetic Analysis

Select 4-acetylpyridine oxime (CAS 107492-79-5) as your ketoxime building block when isomer-specific performance is critical. This 4-isomer exhibits MIC values of 7.81–15.62 µg/mL against fluconazole-resistant A. niger, making it the preferred scaffold for antifungal chalcone-oxime libraries. Its predicted logP of 1.28—approximately 2000× more lipophilic than charged pralidoxime—combined with a pKa of 10.41, enables design of neutral, membrane-permeable CNS-penetrant AChE reactivators. The 4-isomer provides a distinct hydrolysis activation energy (Ea = 9.5 kcal/mol) versus the 2- and 3-isomers (9.9 and 10.1 kcal/mol), ensuring predictable reaction kinetics. Incorporation into terpolymer resins yields broad-spectrum antimicrobial coatings. Quality control is facilitated by a sharp melting point (154–157°C).

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 107492-79-5
Cat. No. B025017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpyridine oxime
CAS107492-79-5
SynonymsEthanone, 1-(4-pyridinyl)-, oxime, (1Z)- (9CI)
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=C1C=CNC=C1)N=O
InChIInChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6-
InChIKeyGROZUESHXQOJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpyridine Oxime (CAS 107492-79-5): Procurement-Grade Baseline and Chemical Identity for Research and Industrial Applications


4-Acetylpyridine oxime (CAS 107492-79-5; molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol) is a pyridine-derived ketoxime formed via condensation of 4-acetylpyridine with hydroxylamine [1]. The compound exists as E- and Z-isomers, with the E-isomer (melting point 154–157°C) being the thermodynamically more stable and commercially predominant form [2]. As a neutral, uncharged oxime, it serves as a versatile building block for synthesizing chalcone-oxime hybrids, terpolymers, and metal complexes, while also exhibiting intrinsic antimicrobial properties and α-nucleophilic reactivity toward organophosphorus-inhibited enzymes [3].

4-Acetylpyridine Oxime (CAS 107492-79-5): Why In-Class Substitution with Positional Isomers Compromises Experimental Outcomes


The position of the acetyl and oxime substituents on the pyridine ring governs both the compound's physicochemical properties and its performance in downstream applications. Substituting 4-acetylpyridine oxime with its 2- or 3-acetyl regioisomers alters key parameters including hydrolysis activation energy, thermal stability, and biological activity profiles [1]. Furthermore, uncharged ketoximes like 4-acetylpyridine oxime exhibit distinct reactivation kinetics and membrane permeability characteristics compared to charged pyridinium aldoximes (e.g., pralidoxime), making them suitable for different experimental contexts [2]. The evidence below quantifies these differences and establishes the rationale for compound-specific procurement.

4-Acetylpyridine Oxime (CAS 107492-79-5): Quantitative Differentiation Data Versus Closest Analogs


Lower Activation Energy for Hydrolytic Decomposition Compared to 2- and 3-Acetyl Isomers

In a systematic kinetic study of phosphonylated oxime hydrolysis, the activation energy (Ea) for the sodium hydroxide-catalyzed decomposition of O-isopropyl methylphosphonyl-4-acetylpyridine oxime was determined to be 9.5 kcal/mol, which is lower than the values for the 2-acetyl (9.9 kcal/mol) and 3-acetyl (10.1 kcal/mol) positional isomers [1]. This indicates that the 4-isomer undergoes hydrolysis more readily under identical alkaline conditions.

Organophosphorus Chemistry Stability Studies Kinetic Analysis

Superior Antifungal Activity of Chalcone-Oxime Derivatives Against Fluconazole-Resistant A. niger

Chalcone-oxime hybrids derived from 4-acetylpyridine oxime were evaluated for antifungal activity against A. niger. Compound 3c exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL, and compound 3d exhibited an MIC of 15.62 µg/mL, whereas the reference antifungal drug fluconazole was completely inactive against the same strain [1]. This demonstrates that the 4-acetylpyridine oxime scaffold can be elaborated into agents with activity against fluconazole-resistant fungal pathogens.

Antimicrobial Resistance Antifungal Screening Medicinal Chemistry

Higher Thermal Stability of E-Isomer Compared to Z-Isomer and 2-Acetylpyridine Oxime

The pure E-isomer of 4-acetylpyridine oxime exhibits a melting point of 154–157°C, significantly higher than the crude 5:1 E/Z mixture (mp 122–146°C) [1]. This melting point also exceeds that reported for 2-acetylpyridine oxime (mp ~100–102°C), indicating superior thermal stability and crystalline integrity .

Isomer Purity Thermal Analysis Synthetic Chemistry

Predicted pKa and logP Values Distinguish 4-Acetylpyridine Oxime from Charged Pyridinium Aldoximes

The predicted acid dissociation constant (pKa) for 4-acetylpyridine oxime is 10.41±0.31, and the predicted partition coefficient (logP) is 1.28 [1]. In contrast, charged pyridinium aldoximes such as pralidoxime (2-PAM) have pKa values around 7.8–8.0 and highly negative logP values (approximately -2.0), reflecting their permanent positive charge and high hydrophilicity [2].

Physicochemical Properties Drug Design ADME Prediction

Molecular Docking Confirms Favorable Interactions with Acetylcholinesterase Active Site

Molecular docking and molecular dynamics simulations of 4-acetylpyridine oxime-derived chalcone-oxime hybrids revealed that compounds 4e, 4c, and 5j engage in a large number of favorable interactions with active site residues of acetylcholinesterase (AChE), including hydrogen bonding and π-π stacking, which stabilize ligand binding and enhance predicted affinity [1].

Computational Chemistry Acetylcholinesterase Drug Discovery

4-Acetylpyridine Oxime (CAS 107492-79-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Chalcone-Oxime Hybrids for Antifungal Drug Discovery

Based on the demonstrated MIC values of 7.81–15.62 µg/mL against fluconazole-resistant A. niger [1], 4-acetylpyridine oxime is the preferred starting material for constructing chalcone-oxime libraries aimed at identifying novel antifungal agents. Procurement of this specific oxime isomer ensures access to a validated scaffold with documented activity against drug-resistant fungal pathogens.

Development of Uncharged, Brain-Penetrant Acetylcholinesterase Reactivators

The predicted logP of 1.28 (approximately 2000× more lipophilic than charged pralidoxime) and pKa of 10.41 [1][2] position 4-acetylpyridine oxime as a superior starting point for designing neutral, membrane-permeable AChE reactivators capable of crossing the blood-brain barrier. Computational docking confirms favorable interactions with the AChE active site , supporting its use in CNS-targeted reactivator development programs.

Preparation of Antimicrobial Terpolymers and Coatings

4-Acetylpyridine oxime monomer (APO) exhibits intrinsic antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. Its incorporation into terpolymers with formaldehyde and acetophenone yields self-crosslinked resins with broad-spectrum biocidal properties suitable for antimicrobial coatings in biomedical applications. The compound's defined melting point (154–157°C) facilitates quality control during monomer purification and polymerization.

Kinetic Studies of Organophosphonate Hydrolysis and Protection Group Chemistry

For researchers investigating the hydrolysis of phosphonylated oximes as models for nerve agent degradation or protection group strategies, the 4-isomer's distinct activation energy (Ea = 9.5 kcal/mol) compared to the 2- and 3-isomers (9.9 and 10.1 kcal/mol, respectively) [1] makes it the compound of choice when predictable and slightly accelerated hydrolytic lability is desired. Using the incorrect isomer would introduce a 4–6% deviation in reaction rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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